molecular formula C10H10BrNO B14365239 3-bromo-N-phenylbut-2-enamide CAS No. 93038-86-9

3-bromo-N-phenylbut-2-enamide

Cat. No.: B14365239
CAS No.: 93038-86-9
M. Wt: 240.10 g/mol
InChI Key: BWSUEDWVZFDMTL-UHFFFAOYSA-N
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Description

3-bromo-N-phenylbut-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a bromine atom attached to the third carbon of a but-2-enamide chain, with a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-phenylbut-2-enamide typically involves the bromination of N-phenylbut-2-enamide. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The double bond in the but-2-enamide chain can be reduced to form saturated amides.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of N-phenylbut-2-enamide derivatives with different substituents.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of N-phenylbutanamide.

Scientific Research Applications

3-bromo-N-phenylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N-phenylbut-2-enamide involves its interaction with molecular targets through its bromine and phenyl groups. The bromine atom can participate in halogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-chloro-N-phenylbut-2-enamide
  • 3-iodo-N-phenylbut-2-enamide
  • N-phenylbut-2-enamide

Comparison:

  • 3-bromo-N-phenylbut-2-enamide is unique due to the presence of the bromine atom, which can form stronger halogen bonds compared to chlorine or iodine. This can result in different reactivity and binding affinities in biological systems.
  • 3-chloro-N-phenylbut-2-enamide and 3-iodo-N-phenylbut-2-enamide have similar structures but differ in their halogen atoms, leading to variations in their chemical and biological properties.
  • N-phenylbut-2-enamide lacks the halogen atom, making it less reactive in certain substitution reactions.

Properties

CAS No.

93038-86-9

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

3-bromo-N-phenylbut-2-enamide

InChI

InChI=1S/C10H10BrNO/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)

InChI Key

BWSUEDWVZFDMTL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)Br

Origin of Product

United States

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